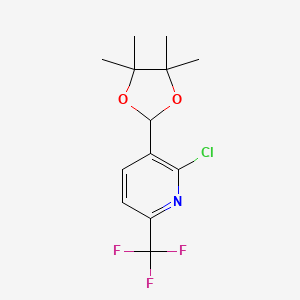
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-: is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:
Starting Material: A suitable pyridine derivative.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Dioxolan Formation: Formation of the dioxolan ring through a reaction with a ketone or aldehyde in the presence of an acid catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the dioxolan ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Dechlorinated derivatives
Substitution Products: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Research: Studied for its interactions with biological macromolecules.
Industry:
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
- Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-
- Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-5-(trifluoromethyl)-
Uniqueness:
- Structural Features: The specific arrangement of chloro, dioxolan, and trifluoromethyl groups.
- Chemical Properties: Enhanced reactivity and stability due to the trifluoromethyl group.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.
Properties
CAS No. |
1809161-64-5 |
|---|---|
Molecular Formula |
C13H15ClF3NO2 |
Molecular Weight |
309.71 g/mol |
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H15ClF3NO2/c1-11(2)12(3,4)20-10(19-11)7-5-6-8(13(15,16)17)18-9(7)14/h5-6,10H,1-4H3 |
InChI Key |
DZDRFUOVVWZKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=C(N=C(C=C2)C(F)(F)F)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















